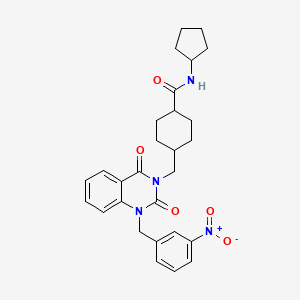

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-[[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O5/c33-26(29-22-7-1-2-8-22)21-14-12-19(13-15-21)17-31-27(34)24-10-3-4-11-25(24)30(28(31)35)18-20-6-5-9-23(16-20)32(36)37/h3-6,9-11,16,19,21-22H,1-2,7-8,12-15,17-18H2,(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWFJCKNGSLVSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC(CC2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-4-((1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide, with CAS number 866013-73-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 504.24 g/mol. The structure includes a cyclopentyl group and a quinazolinone core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 504.24 g/mol |

| CAS Number | 866013-73-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitrobenzyl group may participate in redox reactions, while the quinazolinone core can interact with various biological macromolecules, modulating their activity. This interaction can potentially lead to effects such as inhibition of cancer cell proliferation and modulation of signaling pathways involved in tumor growth.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown effective inhibition of cancer cell lines such as SW480 and HCT116 with IC50 values indicating strong potency .

Case Studies

- Inhibition of Colorectal Cancer : A study on derivatives of quinazolinone revealed that they significantly inhibited Wnt-dependent transcription and reduced proliferation in colorectal cancer cell lines .

- Xenograft Models : In vivo studies using xenografted mice demonstrated that certain analogs reduced tumor growth and expression levels of proliferation markers like Ki67 .

Research Findings

Numerous studies have been conducted to evaluate the biological activity of quinazolinone derivatives. For example:

- Cytotoxicity : Compounds with similar structures were screened against various human malignant cell lines, showing varying degrees of cytotoxicity. One study reported an IC50 value of 6.2 μM against colon carcinoma cells .

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves interference with critical cellular pathways, including apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares a common scaffold with several analogs, primarily differing in substituents on the quinazolinone ring, the carboxamide side chain, and heterocyclic variations. Below is a comparative analysis:

Table 1: Structural Comparison of Quinazolinone Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups : The 3-nitrobenzyl group in the target compound likely enhances electrophilicity and π-π stacking compared to analogs with electron-donating groups (e.g., 2-methoxybenzyl in 892287-57-9) .

- Side Chain Variations : The cyclopentyl group in the target compound offers moderate lipophilicity, whereas piperazinyl-ethyl chains () enhance water solubility due to ionization .

NMR Insights into Structural Environments

highlights that chemical shift differences in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes. For instance, the nitro group in the target compound would deshield nearby protons, causing distinct shifts in region B compared to benzyl or methoxy analogs . This method allows precise localization of functional groups in analogs.

Lumping Strategy for Property Prediction

As noted in , compounds with shared scaffolds (e.g., quinazolinone cores) may exhibit similar reactivity and bioavailability. The lumping approach simplifies comparative studies by grouping analogs like the target compound, 892287-57-9, and 932344-65-5, despite heterocycle differences .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. The quinazolinone core can be prepared via condensation of anthranilic acid derivatives with urea or thiourea, followed by nitrobenzyl substitution. The cyclohexanecarboxamide moiety is introduced via coupling reactions (e.g., EDC/HOBt-mediated amidation). Cyclopentyl groups are added using nucleophilic substitution or reductive amination. Optimize solvent systems (DMF or DCM) and catalysts (e.g., palladium for cross-coupling) to improve yields .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Quinazolinone formation | Anthranilic acid, urea, acetic anhydride, 120°C | 60-75% |

| Nitrobenzyl substitution | 3-Nitrobenzyl chloride, K₂CO₃, DMF | 50-65% |

| Cyclohexane coupling | EDC, HOBt, DCM, rt | 70-85% |

Q. How can researchers confirm structural integrity post-synthesis?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to verify proton environments (e.g., aromatic protons of quinazolinone at δ 7.5-8.5 ppm, cyclohexane methylene at δ 1.2-2.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ group from nitrobenzyl moiety) .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation (see analogous methods in Acta Crystallographica studies) .

Q. What preliminary biological assays are suitable for evaluating bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme Inhibition : Test against kinases or proteases due to the quinazolinone core’s affinity for ATP-binding pockets .

- Cytotoxicity Screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays. Include controls for nitro-reduction artifacts .

- Solubility Studies : Measure logP values (e.g., using shake-flask method) to assess bioavailability .

Advanced Questions

Q. How to optimize synthetic yield of the quinazolinone core under varying catalytic conditions?

- Methodological Answer : Screen catalysts (e.g., CuI for Ullmann-type couplings) and solvents (switch from DMF to ionic liquids for greener synthesis). Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and reaction time. For example:

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| CuI | DMF | 120 | 65% |

| Pd(OAc)₂ | Toluene | 100 | 72% |

| None (microwave) | H₂O | 150 | 58% |

Reference analogous optimization strategies for heterocyclic systems .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB IDs) to identify binding poses. Focus on the nitrobenzyl group’s role in π-π stacking .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond networks .

- QSAR Modeling : Train models with PubChem bioactivity data to predict ADMET properties .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers.

- Purity Validation : Re-analyze batches via HPLC (≥95% purity) to rule out impurities .

- Assay Standardization : Compare protocols (e.g., cell passage number, serum concentration) and replicate under controlled conditions .

Key Research Gaps

- Mechanistic Studies : The role of the cyclopentyl group in modulating target selectivity remains unclear. Use isotopic labeling (e.g., ¹⁵N) to track metabolic pathways .

- In Vivo Efficacy : Limited data on pharmacokinetics. Conduct rodent studies with LC-MS/MS monitoring of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.